Cas no 299919-85-0 (2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one)

2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- [1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,2,3,5,6,7,8-hexahydro-7-methyl-3-phenyl-2-thioxo-
- 2-Mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one
- 2-MERCAPTO-7-METHYL-3-PHENYL-5,6,7,8-TETRAHYDRO-3H-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 2-Mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 7-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- 7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one
- DTXSID30384643
- F0825-0085
- SR-01000471343-1
- Oprea1_634586
- 7-methyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- AF-399/14664018
- AKOS016043146
- SR-01000527220
- 299919-85-0
- 11-METHYL-4-PHENYL-5-SULFANYLIDENE-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7)-DIEN-3-ONE
- Oprea1_483385
- AKOS000273211
- CCG-44826
- MFCD01565043
- SR-01000471343-2
- AKOS016040462
- 11-methyl-4-phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- MFCD01896130
- 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- EN300-03492
- EU-0018811
- F0908-0950
- NS00017183
- AKOS000662228
- 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- SR-01000527220-1
- NS-05471
- Z55664993
- SR-01000471343
- 7-Methyl-3-phenyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- A924179
- STK734105
- [1]benzothieno[2,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-mercapto-7-methyl-3-phenyl-
- STL228246
- AG-205/13460084
- ALBB-025207
-
- MDL: MFCD01896130
- Inchi: InChI=1S/C17H16N2OS2/c1-10-7-8-12-13(9-10)22-15-14(12)16(20)19(17(21)18-15)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21)
- InChI Key: IVSIHDBMSUYSAH-UHFFFAOYSA-N
- SMILES: O=C1C(C2=C(CC(C)CC2)S3)=C3N=C(S)N1C4=CC=CC=C4
Computed Properties
- Exact Mass: 328.07000
- Monoisotopic Mass: 328.07040549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.7Ų
- XLogP3: 4.5
Experimental Properties
- Density: 1.41
- Melting Point: 343-345℃
- Boiling Point: 521.9°C at 760 mmHg
- Flash Point: 269.4°C
- Refractive Index: 1.726
- PSA: 101.93000
- LogP: 3.86070
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one Security Information
- Storage Condition:(BD76247)
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0908-0950-2mg |
11-methyl-4-phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one |
299919-85-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F0825-0085-0.5g |
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
299919-85-0 | 95%+ | 0.5g |
$53.0 | 2023-09-07 | |
Life Chemicals | F0908-0950-1mg |
11-methyl-4-phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one |
299919-85-0 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
abcr | AB348178-250 mg |
2-Mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one; 96% |
299919-85-0 | 250MG |
€43.80 | 2022-06-10 | ||
Life Chemicals | F0825-0085-1g |
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
299919-85-0 | 95%+ | 1g |
$56.0 | 2023-09-07 | |
TRC | M219803-100mg |
2-Mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one |
299919-85-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | M219803-500mg |
2-Mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one |
299919-85-0 | 500mg |
$ 160.00 | 2022-06-04 | ||
Life Chemicals | F0908-0950-3mg |
11-methyl-4-phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one |
299919-85-0 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F0908-0950-4mg |
11-methyl-4-phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one |
299919-85-0 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F0825-0085-10g |
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
299919-85-0 | 95%+ | 10g |
$235.0 | 2023-09-07 |
2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one Related Literature
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
Additional information on 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo4,5thieno2,3-dpyrimidin-4(3H)-one
Comprehensive Analysis of 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 299919-85-0): Properties, Applications, and Research Insights
In the realm of heterocyclic chemistry, 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 299919-85-0) stands out as a structurally unique and pharmacologically intriguing compound. This tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivative has garnered significant attention in recent years due to its potential applications in medicinal chemistry and material science. Researchers are particularly interested in its mercapto-functionalized pyrimidine core, which offers versatile reactivity for further chemical modifications.
The molecular architecture of this compound combines a phenyl-substituted pyrimidine scaffold with a tetrahydrobenzothiophene moiety, creating a hybrid structure that exhibits interesting electronic properties. Recent studies published in journals like the Journal of Medicinal Chemistry have highlighted the compound's potential as a building block for kinase inhibitor development, particularly in the context of targeted cancer therapies. Its methyl group at position 7 and thiol functionality at position 2 make it particularly valuable for structure-activity relationship studies.
From a synthetic chemistry perspective, CAS 299919-85-0 represents an excellent example of modern heterocyclic compound design. The compound's stability under physiological conditions, combined with its relatively low toxicity profile (as reported in preliminary studies), makes it attractive for pharmaceutical applications. Current research trends show growing interest in using this scaffold for developing selective enzyme modulators, with particular focus on its potential in neurodegenerative disease research and metabolic disorder treatment strategies.
The compound's benzo[4,5]thieno[2,3-d]pyrimidine core has demonstrated remarkable versatility in drug discovery. Recent patent literature reveals that derivatives of 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one are being explored as potential allosteric modulators for various biological targets. The presence of both hydrogen bond donor (thiol group) and hydrogen bond acceptor (carbonyl and nitrogen atoms) sites in its structure contributes to its ability to interact with diverse biological macromolecules.
In material science applications, the π-conjugated system of this compound has shown promise in the development of organic electronic materials. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics, capitalizing on its electron-rich character and relatively high thermal stability. The compound's thienopyrimidine core has been identified as particularly valuable for creating charge transport materials with tunable properties.
Quality control aspects of CAS 299919-85-0 are crucial for research applications. Advanced analytical techniques including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the compound's purity and structural integrity. The methyl group's proton signal typically appears as a distinct singlet in 1H NMR spectra, serving as a valuable diagnostic marker for compound identification.
Recent computational chemistry studies have provided insights into the electronic structure and molecular orbitals of this compound. Density functional theory (DFT) calculations suggest that the HOMO-LUMO gap can be systematically modified through appropriate substitutions on the phenyl ring or thienopyrimidine core, opening possibilities for rational design of derivatives with tailored electronic properties. These findings are particularly relevant for researchers working on molecular electronics and photosensitizer development.
The compound's solubility profile has been extensively characterized, showing good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), while exhibiting limited solubility in water. This property profile makes it suitable for various chemical synthesis and formulation development applications. Recent formulation studies have explored its compatibility with various drug delivery systems, including nanoparticle carriers and lipid-based formulations.
From a regulatory perspective, 2-mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is currently classified as a research chemical with no known restrictions in most jurisdictions. However, researchers are advised to consult local regulations before procurement or use. The compound's safety data sheet (SDS) should be carefully reviewed, with particular attention to proper personal protective equipment (PPE) requirements and waste disposal procedures.
Future research directions for this compound are likely to focus on expanding its applications in precision medicine and green chemistry approaches. The development of more efficient synthetic routes using catalytic methods and flow chemistry techniques represents an active area of investigation. Additionally, the exploration of its biological activity spectrum through high-throughput screening platforms may uncover novel therapeutic applications for this versatile heterocyclic scaffold.
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